Crotonic anhydride
Overview
Description
Crotonic anhydride, also known as 2-butenoic anhydride, is an organic compound with the molecular formula C₈H₁₀O₃. It is derived from crotonic acid and is used in various chemical synthesis processes. This compound is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of the anhydride functional group.
Synthetic Routes and Reaction Conditions:
From Crotonic Acid and Acetic Anhydride: One common method to prepare this compound involves heating crotonic acid with acetic anhydride.
From Crotonyl Chloride and Sodium Crotonate: Another method involves the reaction of crotonyl chloride with sodium crotonate.
Industrial Production Methods:
Oxidation of Crotonaldehyde: Industrially, crotonic acid, the precursor to this compound, is produced by the oxidation of crotonaldehyde.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water to form crotonic acid.
Alcoholysis: Reaction with alcohols to form crotonate esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.
Aminolysis: Amines such as ammonia or primary amines, typically at room temperature.
Major Products Formed:
Hydrolysis: Crotonic acid.
Alcoholysis: Crotonate esters.
Aminolysis: Crotonamides.
Scientific Research Applications
Crotonic anhydride is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers and copolymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs used to treat skin conditions.
Agrochemicals: this compound is used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of crotonic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride functional group. It can react with water, alcohols, and amines to form corresponding acids, esters, and amides. These reactions typically proceed via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but derived from acetic acid. It is less reactive compared to crotonic anhydride.
Maleic Anhydride: Contains a double bond in the anhydride ring, making it more reactive in certain reactions.
Succinic Anhydride: Lacks the double bond present in this compound, leading to different reactivity patterns.
Uniqueness of this compound:
Presence of a Double Bond: The double bond in this compound imparts unique reactivity, allowing it to participate in addition reactions that are not possible with other anhydrides.
Versatility in Synthesis: Its ability to form a wide range of derivatives makes it valuable in various chemical synthesis applications.
Properties
IUPAC Name |
[(E)-but-2-enoyl] (E)-but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDQSBNUHLBTD-GGWOSOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870710 | |
Record name | Crotonic anhydride | |
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Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | Crotonic anhydride | |
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Boiling Point |
246-248 °C @ 766 MM HG | |
Record name | CROTONIC ANHYDRIDE | |
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Solubility |
SOL IN ETHER | |
Record name | CROTONIC ANHYDRIDE | |
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Density |
1.0397 @ 20 °C | |
Record name | CROTONIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
623-68-7, 78957-07-0 | |
Record name | Crotonic anhydride | |
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Record name | CROTONIC ANHYDRIDE | |
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Record name | 2-Butenoic acid, 1,1'-anhydride | |
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Record name | Crotonic anhydride | |
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Record name | 2-butenoic anhydride | |
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Record name | Crotonic anhydride | |
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Record name | CROTONIC ANHYDRIDE | |
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Record name | CROTONIC ANHYDRIDE | |
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Melting Point |
72 °C | |
Record name | CROTONIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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